N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine
Overview
Description
Synthesis Analysis
Synthetic routes for pyridine derivatives often involve multicomponent reactions utilizing various catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These methods enable the efficient generation of pyridine structures with diverse substituents, highlighting the versatility of pyridine chemistry in drug discovery and other fields (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Pyridine derivatives exhibit a broad range of structural diversity, with specific substitutions on the pyridine ring influencing both the chemical reactivity and the biological activity of the compounds. The structural analysis often involves spectroscopic techniques and computational methods to elucidate the conformational preferences and electronic properties of these molecules (Kennedy, 2001).
Chemical Reactions and Properties
Pyridine compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are fundamental for introducing functional groups that modulate the chemical and biological properties of these molecules. The reactivity pattern is often dictated by the electronic nature of the substituents on the pyridine ring (Moskalik, 2023).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as melting points, boiling points, and solubility in various solvents, are crucial for their applications in medicinal chemistry and material science. These properties are influenced by the molecular structure, particularly the nature and position of substituents on the pyridine ring (Alrooqi et al., 2022).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are key factors in their utility as intermediates in organic synthesis and their biological activities. These properties are significantly influenced by the electronic effects of substituents attached to the pyridine core (Abu-Taweel et al., 2022).
Scientific Research Applications
Polarographic Investigation and Method Validation :
- Acetamiprid's electrochemical properties were investigated using polarography, showing an irreversible reduction reaction at a working mercury electrode. The developed method is simple, accurate, and economical (Kashid, Satpute, & Jagtap, 2018).
High-affinity Radioligands for Nicotinic Acetylcholine Receptor :
- Acetamiprid was used in the synthesis of high-affinity radioligands for the nicotinic acetylcholine receptor, crucial in studying neuroactive insecticides (Latli et al., 1996).
Residue Determination in Crops :
- A method was developed for determining acetamiprid and its metabolites in crops using gas chromatography. This is vital for ensuring food safety and monitoring environmental impact (Tokieda et al., 1997).
Dinuclear Zinc Complexes :
- Research on dinuclear zinc complexes used a similar compound, N,N′-bis(2-pyridylmethyl)acetamidine, demonstrating potential applications in organometallic chemistry (Kahnes, Görls, & Westerhausen, 2011).
Nuclear Quadrupole Resonance in Substituted Pyridines :
- The study of nitrogen-14 nuclear quadrupole resonance in pyridine derivatives, including compounds related to acetamiprid, offers insights into the charge distribution and bonding nature in these molecules (Schempp & Bray, 1968).
Pharmacokinetic Study in Rats :
- Acetamiprid's metabolites were studied in pharmacokinetics, highlighting its rapid metabolism and indicating its potential impact on biological systems (Terada et al., 1989).
Cytotoxic Cyanoguanidines :
- Cyanoguanidines, chemically related to acetamiprid, showed promise as anti-tumor agents, interfering with cellular metabolism and NF-κB signaling (Lövborg, Burman, & Gullbo, 2009).
Microtubule Targeting Agents :
- Research involving pyrrolo[2,3-d]pyrimidines, related to acetamiprid, led to the discovery of agents that bind to the colchicine site on tubulin, providing insights into overcoming drug resistance in cancer treatment (Gangjee et al., 2010).
Insecticidal Activity of Pyridine Derivatives :
- Studies on pyridine derivatives related to acetamiprid have shown significant insecticidal activity, contributing to the development of new pesticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Stereochemistry and Active Conformation :
- Research on acetamiprid's stereochemistry and conformation aids in understanding its mechanism of action as an insecticide (Nakayama, Sukekawa, & Eguchi, 1997).
Safety And Hazards
properties
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEAUPRZTZWBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CN=C(C=C1)Cl)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058744 | |
Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine | |
CAS RN |
190604-92-3 | |
Record name | (1E)-N-[(6-Chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-[(6-chloropyridin-3-yl)methyl]-N'-cyanoethanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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